molecular formula C16H24O4S B14346558 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid CAS No. 91461-78-8

7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid

Cat. No.: B14346558
CAS No.: 91461-78-8
M. Wt: 312.4 g/mol
InChI Key: NWZKNXNNACRFII-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[221]heptan-2-ol;4-methylbenzenesulfonic acid is a compound that combines the bicyclic structure of 7,7-Dimethylbicyclo[221]heptan-2-ol with the sulfonic acid group of 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The resulting compound can then be further reacted with 4-methylbenzenesulfonic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation processes, followed by purification and isomerization steps. The final reaction with 4-methylbenzenesulfonic acid would be optimized for yield and purity, using industrial reactors and separation techniques.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the dimethyl and sulfonic acid groups.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar in structure but with different substituents.

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate: A formate ester derivative of a similar bicyclic alcohol.

Uniqueness

7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid is unique due to the combination of its bicyclic structure with the sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91461-78-8

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H16O.C7H8O3S/c1-9(2)6-3-4-7(9)8(10)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,10H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

NWZKNXNNACRFII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2CCC1C(C2)O)C

Origin of Product

United States

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